4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one
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Overview
Description
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused ring structure that includes a cyclopentane ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one typically involves the Mannich reaction, which is a three-component condensation reaction involving a primary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction is carried out under mild conditions, often at room temperature, and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and efficiency. Analytical techniques such as NMR, GC-MS, and FT-IR spectroscopy are employed to monitor the reaction and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol derivatives .
Scientific Research Applications
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)phenol: Similar in structure but contains a naphthalene ring.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: Contains a benzene ring and is used in different chemical reactions
Uniqueness
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is unique due to its fused ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
122797-14-2 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-3-2-4-7(6)11-8(10)9-5/h5-7H,2-4H2,1H3,(H,9,10) |
InChI Key |
FOTWNOVSMGCBPD-UHFFFAOYSA-N |
SMILES |
CC1C2CCCC2OC(=O)N1 |
Canonical SMILES |
CC1C2CCCC2OC(=O)N1 |
Synonyms |
Cyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-4-methyl- (9CI) |
Origin of Product |
United States |
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